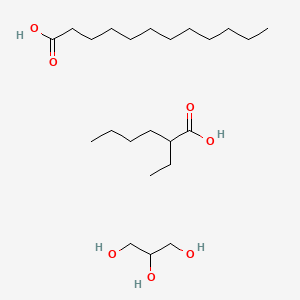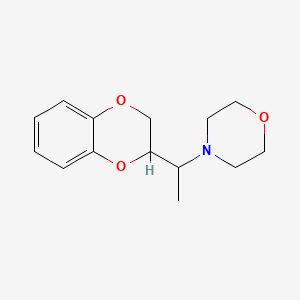
2-(1-Morpholinoethyl)-1,4-benzodioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Morpholinoethyl)-1,4-benzodioxane is an organic compound that features a morpholine ring attached to an ethyl group, which is further connected to a benzodioxane structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Morpholinoethyl)-1,4-benzodioxane typically involves the reaction of 1,4-benzodioxane with morpholine in the presence of a suitable catalyst. One common method includes the use of a base such as sodium hydride to deprotonate the morpholine, followed by nucleophilic substitution on the benzodioxane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products. The use of advanced purification techniques such as column chromatography or recrystallization ensures the purity of the final product.
化学反应分析
Types of Reactions
2-(1-Morpholinoethyl)-1,4-benzodioxane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
科学研究应用
2-(1-Morpholinoethyl)-1,4-benzodioxane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(1-Morpholinoethyl)-1,4-benzodioxane involves its interaction with molecular targets such as enzymes or receptors. The morpholine ring can form hydrogen bonds with active sites, while the benzodioxane structure provides a stable framework for binding. This interaction can modulate the activity of the target, leading to various biological effects.
相似化合物的比较
Similar Compounds
Morpholine: A simpler structure with similar functional groups.
1,4-Benzodioxane: Lacks the morpholine group but shares the benzodioxane core.
2-(1-Piperidinoethyl)-1,4-benzodioxane: Similar structure with a piperidine ring instead of morpholine.
Uniqueness
2-(1-Morpholinoethyl)-1,4-benzodioxane is unique due to the combination of the morpholine ring and the benzodioxane structure. This combination imparts distinct chemical properties and potential biological activities that are not observed in the individual components or similar compounds.
属性
CAS 编号 |
69766-28-5 |
|---|---|
分子式 |
C14H19NO3 |
分子量 |
249.30 g/mol |
IUPAC 名称 |
4-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]morpholine |
InChI |
InChI=1S/C14H19NO3/c1-11(15-6-8-16-9-7-15)14-10-17-12-4-2-3-5-13(12)18-14/h2-5,11,14H,6-10H2,1H3 |
InChI 键 |
HTGYYXDALADZAT-UHFFFAOYSA-N |
规范 SMILES |
CC(C1COC2=CC=CC=C2O1)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Butoxyphenyl 4-propylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14457698.png)
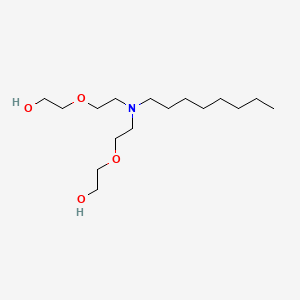



![2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester](/img/structure/B14457717.png)
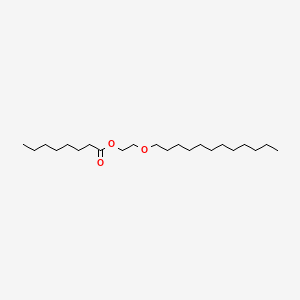
![2-[4-(Difluoromethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole](/img/structure/B14457722.png)
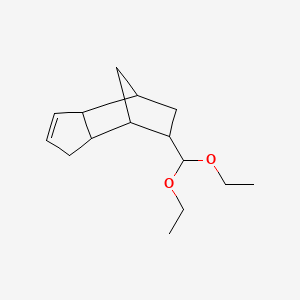
![[2-(Thiophen-2-yl)ethenylidene]cyanamide](/img/structure/B14457729.png)
